13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one
CAS No.: 21508-50-9
Cat. No.: VC0195261
Molecular Formula: C21H28O3
Molecular Weight: 328.46
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21508-50-9 |
|---|---|
| Molecular Formula | C21H28O3 |
| Molecular Weight | 328.46 |
| IUPAC Name | (8S,9S,10S,13S,14S,17R)-13-ethyl-17-ethynyl-10,17-dihydroxy-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C21H28O3/c1-3-19-10-8-18-16(17(19)9-11-20(19,23)4-2)6-5-14-13-15(22)7-12-21(14,18)24/h2,13,16-18,23-24H,3,5-12H2,1H3/t16-,17-,18-,19-,20-,21+/m0/s1 |
| SMILES | CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34O |
Introduction
Chemical Identity and Basic Properties
13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one is a synthetic steroid derivative closely related to levonorgestrel, a widely used progestin in hormonal contraceptives. It is most commonly known as 10β-HydroxyLevonorgestrel or Levonorgestrel Impurity I (EP), indicating its significance in pharmaceutical quality control as a recognized impurity in European Pharmacopoeia standards .
The compound features a pregnane skeleton with specific modifications: an ethyl group at position 13, hydroxyl groups at positions 10 and 17, absence of carbon atoms at positions 18 and 19 (dinor-), and an ethynyl group at position 20. Its 3-one group and 4-ene configuration are characteristic structural elements that contribute to its biological activity.
Physical and Chemical Properties
The compound exists as a white to off-white solid with specific physicochemical properties that facilitate its identification and analysis .
Table 1: Physicochemical Properties of 13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one
Nomenclature and Identification Systems
The compound is registered under various identifiers in chemical databases and regulatory systems, reflecting its importance in pharmaceutical research and quality control.
Registry Numbers and Identifiers
The primary identification number for this compound is CAS No. 21508-50-9, which serves as its unique identifier in chemical databases . Additionally, it has been assigned the FDA UNII (Unique Ingredient Identifier) M8ZTL23HWP, which is used in regulatory contexts for pharmaceutical ingredients .
Synonyms and Alternative Names
The compound is known by several names that reflect its structural relationship to levonorgestrel:
Table 2: Synonyms for 13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one
Synthesis and Production Methods
The synthesis of 13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one typically begins with norgestrel as the starting material, followed by specific chemical modifications to introduce the hydroxyl group at the 10th position.
Synthetic Pathways
The primary synthetic route involves hydroxylation at the 10th position of norgestrel (levonorgestrel). This process can be achieved through catalytic hydrogenation and selective oxidation techniques. The reaction sequence typically involves:
-
Starting with norgestrel (levonorgestrel)
-
Catalytic hydrogenation using palladium on carbon (Pd/C)
-
Selective oxidation procedures often employing chromium trioxide (CrO3)
Industrial Production Considerations
Industrial production of this compound employs advanced techniques to ensure high yield and purity:
-
Continuous flow reactors for efficient reaction control
-
High-performance liquid chromatography (HPLC) for purification
-
Strict quality control measures to ensure pharmaceutical-grade purity
Chemical Reactivity
The compound possesses several functional groups that contribute to its chemical reactivity, allowing for various transformations.
Key Reactions
The compound can undergo several chemical reactions, including:
-
Oxidation of the hydroxyl groups: The hydroxyl group at position 10 can be oxidized to a ketone using pyridinium chlorochromate (PCC)
-
Reduction reactions: The hydroxyl groups and ketone at position 3 can be reduced using sodium borohydride (NaBH4)
-
Substitution reactions: Various substitutions can occur at the hydroxyl positions
Structural Relationships
The compound is structurally related to other progestins, notably levonorgestrel. The key distinction is the presence of the 10β-hydroxyl group, which significantly alters its biological activity and pharmacokinetic properties .
Biological Activity and Mechanism of Action
13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one acts primarily as a synthetic progestin, with a mechanism of action similar to other compounds in this class.
Receptor Interactions
The compound binds to progesterone receptors, leading to changes in gene expression that regulate various reproductive functions. While specific binding data for this compound isn't provided in the search results, related compounds like levonorgestrel show high affinity for progesterone receptors.
Comparative Activity with Other Progestins
The parent compound, levonorgestrel, demonstrates significant binding affinity to various steroid receptors as shown in the following comparative table:
Table 3: Relative Binding Affinities of Selected Progestogens to Steroid Receptors and Serum Binding Globulins
| Progestogen | PR | AR | ER | GR | MR | SHBG | CBG |
|---|---|---|---|---|---|---|---|
| Progesterone | 50 | 0 | 0 | 10 | 100 | 0 | 36 |
| Levonorgestrel | 150 | 45 | 0 | 1 | 75 | 50 | 0 |
| Norgestimate | 15 | 0 | 0 | 1 | 0 | 0 | 0 |
| Etonogestrel | 150 | 20 | 0 | 14 | 0 | 15 | 0 |
PR: Progesterone Receptor; AR: Androgen Receptor; ER: Estrogen Receptor; GR: Glucocorticoid Receptor; MR: Mineralocorticoid Receptor; SHBG: Sex Hormone-Binding Globulin; CBG: Corticosteroid-Binding Globulin
The 10β-hydroxyl modification in 13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one likely alters these binding profiles compared to the parent levonorgestrel, potentially affecting its hormonal activity and specificity.
Analytical Considerations
Detection and Quantification Methods
The analysis of 13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one typically involves:
-
High-performance liquid chromatography (HPLC) for separation and quantification
-
Mass spectrometry for structural confirmation
-
Nuclear magnetic resonance (NMR) spectroscopy for structural elucidation
-
Infrared spectroscopy for functional group identification
Quality Control Parameters
For pharmaceutical applications, the compound is typically required to have a purity greater than 95%, with strict limits on other steroid impurities. Chromatographic techniques are commonly employed to assess purity levels and detect related substances.
Structure-Activity Relationships
The hydroxyl group at position 10 significantly influences the biological and pharmacological properties of the compound compared to its parent molecule, levonorgestrel.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume